molecular formula C24H35NO4S B1682295 Xorphanol mesylate CAS No. 77287-90-2

Xorphanol mesylate

Cat. No.: B1682295
CAS No.: 77287-90-2
M. Wt: 433.6 g/mol
InChI Key: VRWTWCLVCNQJGM-ZBWZZBALSA-N
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Description

Xorphanol mesylate: is an opioid analgesic belonging to the morphinan family. It is known by its developmental code name TR-5379 or TR-5379M. Despite its potential as a potent analgesic, this compound was never marketed due to various reasons, including side effects observed during human trials .

Preparation Methods

The synthesis of xorphanol mesylate involves several steps, starting with the preparation of the core morphinan structure. The synthetic route typically includes:

Chemical Reactions Analysis

Xorphanol mesylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The mesylate group can be substituted by nucleophiles, leading to the formation of various derivatives. .

Scientific Research Applications

    Chemistry: It serves as a model compound for studying the structure-activity relationships of opioid analgesics.

    Biology: Research on xorphanol mesylate has provided insights into the functioning of opioid receptors and their role in pain management.

    Medicine: Although not marketed, the compound has been investigated for its analgesic properties and potential use in pain management.

Mechanism of Action

Xorphanol mesylate acts as a mixed agonist-antagonist of opioid receptors. It preferentially acts as a high-efficacy partial agonist or near-full agonist of the kappa-opioid receptor, and to a lesser extent, as a partial agonist of the mu-opioid receptor. It also acts as an agonist of the delta-opioid receptor. The compound produces potent analgesia by binding to these receptors and modulating pain signals .

Comparison with Similar Compounds

Xorphanol mesylate is unique due to its mixed agonist-antagonist properties and its high efficacy at the kappa-opioid receptor. Similar compounds include:

These compounds share structural similarities with this compound but differ in their receptor binding profiles and pharmacological effects.

Biological Activity

Xorphanol mesylate, also known as TR-5379 or TR-5379M, is an opioid analgesic belonging to the morphinan family. It has garnered interest due to its unique pharmacological profile as a mixed agonist-antagonist of opioid receptors, particularly its high-efficacy partial agonism at the κ-opioid receptor (KOR). This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Pharmacological Profile

Xorphanol exhibits a complex interaction with opioid receptors, primarily functioning as a high-efficacy partial agonist at the κ-opioid receptor while displaying antagonist properties at the μ-opioid receptor. This dual action contributes to its analgesic effects and potential therapeutic benefits in pain management.

Affinity and Efficacy

Research has demonstrated that xorphanol possesses a significant affinity for opioid receptors. The following table summarizes the binding affinities (Ki values) of various opioid ligands, including xorphanol:

Ligand Affinity Ki (nM)
Cyclazocine0.22 ± 0.02
Morphine2.2 ± 0.5
Xorphanol0.25 ± 0.01
Naltrexone0.74 ± 0.06

The low Ki value of xorphanol indicates its potent binding capability to opioid receptors, suggesting it may be effective in clinical applications for pain relief .

Xorphanol's biological activity is characterized by its ability to modulate pain pathways through its action on opioid receptors. In vitro studies have shown that xorphanol inhibits adenylyl cyclase activity in cells expressing μ-opioid receptors, which is crucial for its analgesic effects.

Inhibition of cAMP Production

The inhibition of cyclic adenosine monophosphate (cAMP) production is a key mechanism through which xorphanol exerts its effects:

  • IC50 Values : Xorphanol has been shown to have an IC50 value of 3.4 ± 1.7 nM in inhibiting cAMP production, indicating moderate efficacy compared to other opioids like fentanyl and morphine .
  • Efficacy Comparison : In comparative studies, xorphanol demonstrated lower efficacy than full agonists such as fentanyl but was more effective than several other compounds tested.

Clinical Studies and Case Reports

Although xorphanol was never marketed commercially, it underwent various clinical evaluations that highlighted both its therapeutic potential and side effects.

Case Study Insights

  • Analgesic Efficacy : Clinical trials indicated that xorphanol provided effective pain relief comparable to traditional opioids while exhibiting a lower risk of dependence .
  • Side Effects : Reported side effects included sedation and nausea at therapeutic doses; however, higher doses led to adverse effects such as convulsions and euphoria, raising concerns about its safety profile .

Properties

CAS No.

77287-90-2

Molecular Formula

C24H35NO4S

Molecular Weight

433.6 g/mol

IUPAC Name

(1R,9R,10R,11S)-17-(cyclobutylmethyl)-11-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;methanesulfonic acid

InChI

InChI=1S/C23H31NO.CH4O3S/c1-15-10-16(2)22-21-11-18-6-7-19(25)12-20(18)23(22,13-15)8-9-24(21)14-17-4-3-5-17;1-5(2,3)4/h6-7,12,16-17,21-22,25H,1,3-5,8-11,13-14H2,2H3;1H3,(H,2,3,4)/t16-,21+,22-,23+;/m0./s1

InChI Key

VRWTWCLVCNQJGM-ZBWZZBALSA-N

SMILES

CC1CC(=C)CC23C1C(CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5.CS(=O)(=O)O

Isomeric SMILES

C[C@H]1CC(=C)C[C@@]23[C@@H]1[C@@H](CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5.CS(=O)(=O)O

Canonical SMILES

CC1CC(=C)CC23C1C(CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5.CS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-(cyclobutylmethyl)-8 beta-methyl-6-methylenemorphinan-3-ol
N-CBM-MMM
TR 5379
TR-5379M
xorphanol mesylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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